

Elucidation of the Chemical Structure and Stereochemistry of (-)-Cryptopleurine: A Technical Guide

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Compound of Interest		
Compound Name:	(-)-Cryptopleurine	
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Introduction

(-)-Cryptopleurine is a phenanthroquinolizidine alkaloid first isolated from the bark of the Australian vine Cryptocarya pleurosperma. It has garnered significant interest within the scientific community due to its potent biological activities, including antiviral, antifungal, and notable anticancer properties. The therapeutic potential of (-)-Cryptopleurine is intrinsically linked to its unique three-dimensional structure and specific stereochemistry. This technical guide provides an in-depth overview of the elucidation of its chemical structure and absolute configuration, detailing the key experimental methodologies and presenting the critical data that have defined our understanding of this complex natural product.

Chemical Structure and Stereochemistry

(-)-Cryptopleurine possesses a pentacyclic ring system, consisting of a phenanthrene core fused to a quinolizidine moiety. The molecule has the chemical formula $C_{24}H_{27}NO_3$ and a molar mass of 377.48 g/mol . The systematic IUPAC name for **(-)-Cryptopleurine** is (14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine. The absolute stereochemistry at the single chiral center, C-14a, has been determined to be R.



The elucidation of this complex structure was a multi-faceted process, relying on a combination of spectroscopic techniques and chemical degradation studies, later confirmed by total synthesis and X-ray crystallography.

Spectroscopic Data for Structural Elucidation

The determination of the planar structure and the relative stereochemistry of **(-)- Cryptopleurine** was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of **(-)-Cryptopleurine** (CDCl₃, 400 MHz)

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.89	d	8.8	H-4
7.77	S	H-7	
7.32	d	8.8	H-5
7.18	S	H-1	
4.02	S	OCH₃-3	-
3.98	S	ОСН₃-2	-
3.95	S	ОСН₃-6	
3.50 - 3.40	m	H-11a, H-15a	
3.20 - 3.10	m	H-11b	-
2.80 - 2.70	m	H-9a	-
2.50 - 2.40	m	H-9b	-
2.20 - 2.10	m	H-15b	-
2.00 - 1.70	m	H-12, H-13, H-14	-
1.60 - 1.50	m	H-14a	·



Table 2: ¹³C NMR Spectral Data of (-)-Cryptopleurine (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Carbon Atom
158.4	C-6
148.9	C-3
148.2	C-2
131.8	C-8a
128.5	C-4a
127.9	C-10a
126.4	C-7
125.9	C-4
124.0	C-8
115.8	C-5
108.8	C-1
103.5	C-4b
60.9	C-14a
56.1	OCH ₃ -2
56.0	OCH ₃ -3
55.4	OCH₃-6
53.7	C-15
48.9	C-9
35.8	C-11
29.8	C-14
25.9	C-13
21.6	C-12



X-ray Crystallography

The definitive confirmation of the structure and the absolute stereochemistry of **(-)- Cryptopleurine** was achieved through single-crystal X-ray diffraction analysis.

Table 3: X-ray Crystallographic Data for (-)-Cryptopleurine

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	8.123(2)
b (Å)	15.456(4)
c (Å)	16.789(5)
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	2108.9(9)
Z	4
Density (calculated) (g/cm³)	1.19
R-factor	0.045

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the **(-)-Cryptopleurine** molecule.

Methodology:



- Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Cryptopleurine was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- ¹H NMR Spectroscopy: The ¹H NMR spectrum was acquired with a spectral width of 8000 Hz, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 25000 Hz, an acquisition time of 1.3 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
- 2D NMR Spectroscopy: To establish connectivity, a series of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed using standard Bruker pulse programs.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of **(-)-Cryptopleurine** and to establish its absolute stereochemistry.

Methodology:

- Crystallization: Single crystals of (-)-Cryptopleurine suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate.
- Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
- Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97



program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined by anomalous dispersion effects.

Signaling Pathway and Mechanism of Action

(-)-Cryptopleurine exerts its potent biological effects primarily through the inhibition of protein synthesis and the modulation of key cellular signaling pathways.

Inhibition of Protein Synthesis

(-)-Cryptopleurine is a potent inhibitor of the elongation step in eukaryotic protein synthesis. It specifically targets the 40S ribosomal subunit, thereby stalling the ribosome during translation. This disruption of protein synthesis leads to a cellular stress response known as ribosomeassociated quality control (RQC).



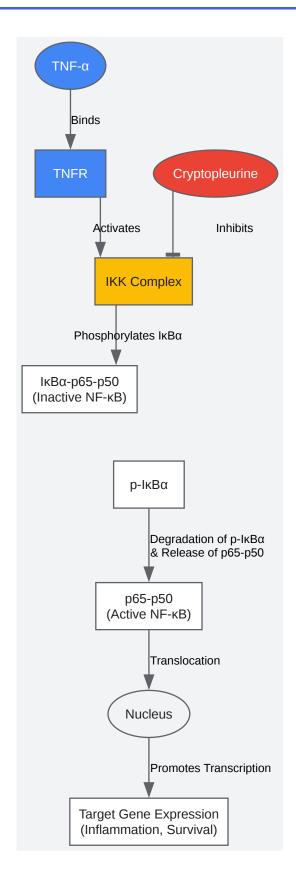
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Cryptopleurine-induced ribosome stalling and subsequent quality control pathway.

Inhibition of the NF-кВ Signaling Pathway

(-)-Cryptopleurine has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[1][2] It achieves this by targeting the IκB kinase (IKK) complex.[2]





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Inhibition of the NF-κB signaling pathway by **(-)-Cryptopleurine**.



Conclusion

The elucidation of the chemical structure and stereochemistry of (-)-Cryptopleurine is a testament to the power of modern analytical techniques. Through the combined application of NMR spectroscopy and single-crystal X-ray diffraction, the intricate three-dimensional architecture of this potent alkaloid has been unequivocally established. This detailed structural knowledge is paramount for understanding its mechanism of action, which involves the inhibition of protein synthesis and the modulation of critical cellular signaling pathways such as NF-kB. For researchers and professionals in drug development, this comprehensive understanding of (-)-Cryptopleurine's structure-activity relationship provides a crucial foundation for the design of novel therapeutic agents with improved efficacy and selectivity.

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